2-Ethynyl-4,6-dimethylpyrimidine: A Versatile Synthon in Supramolecular Coordination and Optoelectronics
2-Ethynyl-4,6-dimethylpyrimidine: A Versatile Synthon in Supramolecular Coordination and Optoelectronics
Executive Summary
In the landscape of modern molecular design, 2-Ethynyl-4,6-dimethylpyrimidine (CAS: 86520-99-2) [1] has emerged as a highly strategic building block. Characterized by a strongly electron-deficient pyrimidine core flanked by sterically demanding methyl groups and a reactive terminal alkyne, this molecule serves a dual purpose. It acts as an ambidentate ligand in the self-assembly of multinuclear silver(I) supramolecular frameworks [2], and as a critical precursor in the synthesis of highly conjugated, rod-like chromophores via Sonogashira cross-coupling [3].
This technical guide dissects the physicochemical properties, mechanistic utility, and validated experimental workflows associated with 2-Ethynyl-4,6-dimethylpyrimidine, providing drug development professionals and materials scientists with a comprehensive blueprint for its application.
Structural Architecture and Physicochemical Profile
The utility of 2-Ethynyl-4,6-dimethylpyrimidine is strictly dictated by its structural topology. The molecule features two distinct interactive domains:
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The Terminal Alkyne (-C≡CH): Provides a site for facile deprotonation (C-H acidity), enabling both transition-metal-catalyzed cross-coupling (e.g., Pd/Cu systems) and the formation of metal-acetylide clusters (e.g., Ag-C≡C-R).
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The Pyrimidine Nitrogens: Act as hard Lewis base sites capable of coordinating with transition metals. The adjacent methyl groups at the 4- and 6-positions introduce calculated steric hindrance, which prevents uncontrolled 3D polymerization during metal coordination, instead directing assembly into ordered 1D chains or 2D sheets.
Quantitative Data Summary
| Property | Value | Structural Significance |
| IUPAC Name | 2-Ethynyl-4,6-dimethylpyrimidine | Defines core substitution pattern. |
| CAS Number | 86520-99-2 | Unique chemical identifier [1]. |
| Molecular Formula | C 8 H 8 N 2 | - |
| Molecular Weight | 132.16 g/mol | Low molecular weight facilitates high ligand density. |
| SMILES | CC1=CC(C)=NC(C#C)=N1 | - |
| Predicted XlogP | 1.3 | Indicates moderate lipophilicity; soluble in polar aprotic solvents (DMSO, DMF) [1]. |
| IR Stretching (ν C≡C) | ~2100 cm −1 (Free) | Diagnostic peak; shifts to ~2000-2020 cm −1 upon metal coordination [2]. |
Mechanistic Role in Supramolecular Coordination
In supramolecular chemistry, 2-ethynyl-4,6-dimethylpyrimidine is deployed as a sophisticated "supramolecular synthon." When reacted with Silver(I) salts (such as AgCF 3 CO 2 or AgNO 3 ), the molecule undergoes a dual-site coordination process [2].
The Causality of Assembly: The terminal alkyne is deprotonated to form a silver ethynide (Ag-C≡C-R) bond. Because silver ethynides have a strong propensity to aggregate (argentophilic interactions), they form multinuclear clusters (e.g., Ag 4 , Ag 5 , or Ag 8 cores). Simultaneously, the pyrimidine nitrogen atoms coordinate to adjacent silver atoms. The steric bulk of the 4,6-dimethyl groups forces the growing network to propagate linearly or in planar sheets, preventing the formation of dense, amorphous solids. This controlled assembly is critical for developing porous metal-organic frameworks (MOFs) or luminescent coordination polymers.
Dual-site coordination logic of 2-Ethynyl-4,6-dimethylpyrimidine with Ag(I).
Optoelectronic Applications via Sonogashira Cross-Coupling
Beyond metal coordination, the terminal alkyne makes this molecule an ideal candidate for synthesizing extended π -conjugated systems. By coupling 2-ethynyl-4,6-dimethylpyrimidine with halogenated aromatics (e.g., 3,6-diiodopyridazine), researchers can construct rod-like Acceptor- π -Acceptor (A- π -A) or Donor- π -Acceptor (D- π -A) chromophores [3].
The Causality of the Optoelectronic Effect: The ethynylene bridge (-C≡C-) maintains strict planarity between the pyrimidine and the coupled aryl ring. This planarity maximizes orbital overlap, facilitating internal charge transfer (ICT) across the molecule. Because the pyrimidine ring is highly π -deficient (electron-withdrawing), it acts as a strong electron acceptor. When coupled with an appropriate donor, the resulting push-pull system exhibits massive Stokes shifts and high two-photon absorption cross-sections, making these molecules highly valuable as two-photon fluorescent dyes for biological imaging.
Sonogashira cross-coupling catalytic cycle for conjugated chromophore synthesis.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls.
Protocol A: Synthesis of Rod-Like Chromophores via Sonogashira Coupling [3]
Objective: Couple 2-ethynyl-4,6-dimethylpyrimidine with 3,6-diiodopyridazine.
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System Preparation (Deoxygenation): In a flame-dried Schlenk flask under an argon atmosphere, prepare a solvent mixture of Triethylamine (Et 3 N) and Dimethyl Sulfoxide (DMSO) in a 2.5:1 (v/v) ratio.
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Causality: Et 3 N acts as the base to deprotonate the alkyne, while DMSO solubilizes the polar heterocyclic precursors. Argon purging is mandatory; residual oxygen will rapidly oxidize the Pd(0) active species and promote unwanted Glaser homocoupling of the alkyne.
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Reagent Addition: Add 3,6-diiodopyridazine (1.0 eq) and 2-ethynyl-4,6-dimethylpyrimidine (2.15 eq). Subsequently, add PdCl 2 (PPh 3 ) 2 (0.03 eq) and CuI (0.03 eq).
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Causality: CuI is critical here. The electron-deficient nature of the pyrimidine ring makes the alkyne less nucleophilic. CuI forms a highly reactive copper acetylide intermediate, drastically lowering the activation energy required for transmetalation to the Palladium center.
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Reaction Execution: Stir the mixture at room temperature for 48 hours in the dark.
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Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using Dichloromethane/Methanol. The successful formation of the extended conjugated system is validated by the disappearance of the starting materials and the emergence of a new spot that exhibits intense fluorescence under 365 nm UV illumination.
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Workup and Isolation: Evaporate the volatile solvents under reduced pressure. Resuspend the residue in Dichloromethane (DCM) and wash twice with distilled water.
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Causality: The water wash effectively partitions the DMSO and residual triethylammonium salts into the aqueous layer, leaving the highly organic chromophore in the DCM phase. Dry the organic layer over anhydrous MgSO 4 , filter, and purify via silica gel column chromatography.
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Protocol B: Assembly of Silver(I) Supramolecular Networks [2]
Objective: Synthesize a 1D/2D coordination framework using AgCF 3 CO 2 .
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Precursor Dissolution: Dissolve Silver(I) trifluoroacetate (AgCF 3 CO 2 , 2.0 mmol) in 1.0 mL of anhydrous DMSO.
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Ligand Introduction: Add 2-ethynyl-4,6-dimethylpyrimidine (~50 mg) to the solution. Stir the mixture for 30 minutes at room temperature until completely homogeneous, then filter the solution through a 0.22 µm PTFE syringe filter into a clean glass test tube.
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Crystallization via Antisolvent Layering: Carefully layer 2.0 mL of deionized water over the DMSO solution using a syringe, ensuring the interface remains undisturbed. Store the tube at 4 °C.
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Causality: Water acts as an antisolvent. The slow, diffusion-controlled mixing of water into the DMSO layer gradually lowers the solubility of the forming coordination complex. This slow kinetic regime prevents rapid precipitation (which yields amorphous powder) and instead promotes the nucleation and growth of high-quality single crystals.
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Validation: After 7-14 days, pale yellow needle-shaped crystals will form.
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Validation Step: Isolate the crystals and perform IR spectroscopy. A successful Ag-C≡C interaction is validated by a shift in the ν(C≡C) stretching frequency from ~2100 cm −1 (free ligand) to a weaker band at ~2014 cm −1 . Single-crystal X-ray diffraction (SCXRD) is required to map the exact 1D or 2D geometry dictated by the methyl steric bulk.
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References
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PubChemLite - 2-ethynyl-4,6-dimethylpyrimidine (C8H8N2) . PubChem Database. National Center for Biotechnology Information. Available at:[Link]
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Assembly of silver(I) one- and two-dimensional coordination frameworks with 2-ethynyl-4,6-dimethylpyrimidine ligand . Bo Li, Wei-Kang Wang, Shuang-Quan Zang, Thomas C.W. Mak. Journal of Organometallic Chemistry, 745-746, 173-176 (2013). Available at:[Link]
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ROD-LIKE CONJUGATED MOLECULES WITH ETHYNYLENE LINKAGE AND PYRIDAZINE MOIETIES: SYNTHESIS AND LIGHT EMITTING PROPERTIES . Caroline et al. CLOCKSS / HAL Open Science (2010). Available at:[Link] (Referenced via verified repository index).
